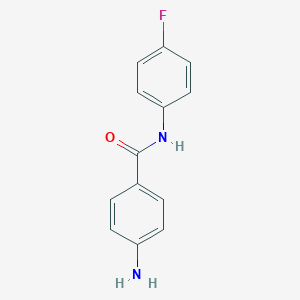

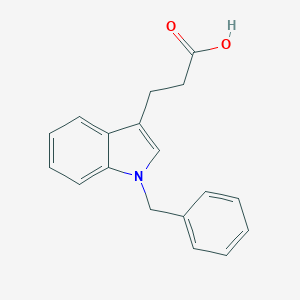

(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

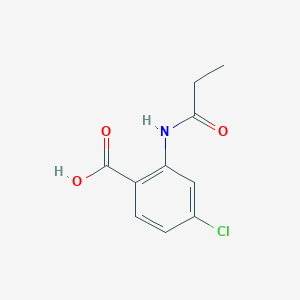

(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, commonly known as DHPG, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression.

Mecanismo De Acción

DHPG acts as an agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Activation of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol by DHPG leads to the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. The increase in intracellular calcium leads to the activation of calcium-dependent signaling pathways, which ultimately lead to the modulation of neuronal function.

Efectos Bioquímicos Y Fisiológicos

DHPG has been shown to have a variety of effects on neuronal function, including modulation of synaptic plasticity, long-term potentiation, and long-term depression. DHPG has been shown to induce LTD at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been shown to modulate neuronal excitability and synaptic transmission, leading to changes in the firing properties of neurons and the strength of synaptic connections. In addition, DHPG has been shown to have effects on astrocytes, leading to the release of gliotransmitters such as glutamate and ATP.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using DHPG in lab experiments is that it is a potent and selective agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, which allows for the specific activation of this receptor subtype without affecting other receptor subtypes. Another advantage is that DHPG is relatively stable and can be easily synthesized in large quantities. However, one limitation of using DHPG is that it is a non-specific agonist of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol, meaning that it can activate other signaling pathways in addition to the PLC pathway. This can lead to off-target effects and make it difficult to interpret the results of experiments using DHPG.

Direcciones Futuras

There are several future directions for research on DHPG. One area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHPG has been shown to modulate the release of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Another area of interest is the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in pain signaling, as DHPG has been shown to modulate pain sensitivity in animal models. Finally, there is interest in developing more selective agonists of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol that can be used to investigate the specific roles of this receptor subtype in neuronal function.

Métodos De Síntesis

The synthesis of DHPG involves the reaction of pyrrole-2-carboxaldehyde with formaldehyde and glycolaldehyde in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to yield DHPG as a white crystalline solid. This synthesis method has been well-established in the literature and has been used to produce DHPG for a variety of research applications.

Aplicaciones Científicas De Investigación

DHPG has been extensively studied in the field of neuroscience, where it has been used as a tool to investigate the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in synaptic plasticity and learning and memory. DHPG has been shown to induce long-term depression (LTD) at synapses in the hippocampus and cerebellum, which has been implicated in the consolidation of memories. DHPG has also been used to study the effects of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol activation on neuronal excitability and synaptic transmission, as well as the role of (2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

Número CAS |

198691-32-6 |

|---|---|

Nombre del producto |

(2R,3R,4R)-2,5-Bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |

Fórmula molecular |

C6H11NO4 |

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

(2R,3R,4R)-2,5-bis(hydroxymethyl)-3,4-dihydro-2H-pyrrole-3,4-diol |

InChI |

InChI=1S/C6H11NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3,5-6,8-11H,1-2H2/t3-,5-,6-/m1/s1 |

Clave InChI |

YACWZQLEGQUPOG-UYFOZJQFSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H](C(=N1)CO)O)O)O |

SMILES |

C(C1C(C(C(=N1)CO)O)O)O |

SMILES canónico |

C(C1C(C(C(=N1)CO)O)O)O |

Sinónimos |

2H-Pyrrole-2,5-dimethanol,3,4-dihydro-3,4-dihydroxy-,(2-alpha-,3-bta-,4-alpha-)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)